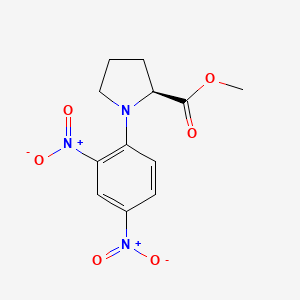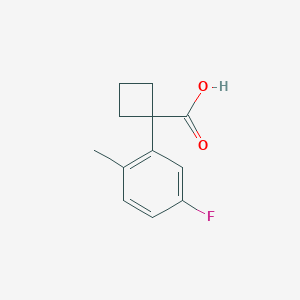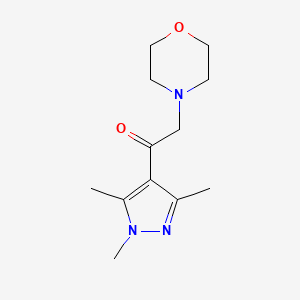
1-Bromo-3-(chloromethyl)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chloromethyl, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethyl)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, bromination, and chloromethylation of benzene derivatives. One common method involves the nitration of 1-bromo-2-nitrobenzene followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 1-Bromo-3-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and ammonia are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the halogens.
Reduction: The primary product is 1-amino-3-(chloromethyl)-2-nitrobenzene.
Oxidation: Products can include carboxylic acids or other oxidized derivatives, depending on the reaction conditions.
科学的研究の応用
1-Bromo-3-(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated and nitroaromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Bromo-3-(chloromethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and halogens) makes the benzene ring more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions.
類似化合物との比較
1-Bromo-2-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-3-(bromomethyl)-2-nitrobenzene: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.
2-Bromo-4-(chloromethyl)-1-nitrobenzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-3-(chloromethyl)-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and potential applications. The combination of bromine, chloromethyl, and nitro groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H5BrClNO2 |
|---|---|
分子量 |
250.48 g/mol |
IUPAC名 |
1-bromo-3-(chloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H,4H2 |
InChIキー |
NANWDDDERXRZAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)

![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)
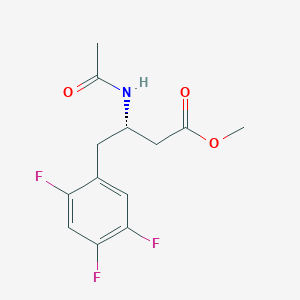
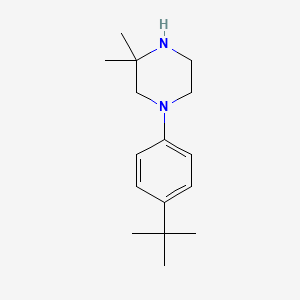
![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)

![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
